3-Methylpyridine-2-sulfonamide 3-Methylpyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 65938-79-6
VCID: VC3744493
InChI: InChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
SMILES: CC1=C(N=CC=C1)S(=O)(=O)N
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

3-Methylpyridine-2-sulfonamide

CAS No.: 65938-79-6

Cat. No.: VC3744493

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpyridine-2-sulfonamide - 65938-79-6

Specification

CAS No. 65938-79-6
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 3-methylpyridine-2-sulfonamide
Standard InChI InChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Standard InChI Key ZOEZYLUVSDCJLS-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)S(=O)(=O)N
Canonical SMILES CC1=C(N=CC=C1)S(=O)(=O)N

Introduction

Chemical Identity and Structure

3-Methylpyridine-2-sulfonamide (CAS Number: 65938-79-6) is characterized by a pyridine ring structure with a methyl group at the 3-position and a sulfonamide group at the 2-position. Its molecular formula is C6H8N2O2S with a molecular weight of 172.205 . Structurally, the compound features a primary sulfonamide functional group (-SO2NH2) attached directly to the pyridine ring, creating a versatile chemical scaffold with potential for further modifications.

The compound is also known by several synonyms including:

  • 2-Pyridinesulfonamide, 3-methyl-

  • 3-Methyl-2-pyridinesulfonamide

  • 3-methylpyridine-2-sulfonamide

Physical and Chemical Properties

Fundamental Properties

3-Methylpyridine-2-sulfonamide possesses distinctive physicochemical characteristics that determine its behavior in chemical reactions, formulations, and biological systems. The primary physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Methylpyridine-2-sulfonamide

PropertyValue
Molecular FormulaC6H8N2O2S
Molecular Weight172.205 g/mol
Density1.3±0.1 g/cm³
Boiling Point370.4±44.0 °C at 760 mmHg
Flash Point177.8±28.4 °C
Exact Mass172.030655
Melting PointNot available

Advanced Physicochemical Parameters

The compound exhibits several advanced physicochemical parameters that influence its solubility, reactivity, and potential biological interactions, as detailed in Table 2.

Table 2: Advanced Physicochemical Parameters of 3-Methylpyridine-2-sulfonamide

ParameterValue
Polar Surface Area (PSA)81.43000
LogP-0.30
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.564

The negative LogP value (-0.30) indicates that 3-Methylpyridine-2-sulfonamide is slightly more hydrophilic than lipophilic, suggesting better solubility in aqueous environments compared to organic solvents . This property has implications for its behavior in biological systems and formulation considerations for pharmaceutical applications.

Synthesis and Preparation Methods

Modern Synthetic Methodologies

Recent advancements in synthetic methodologies have enabled more efficient preparation of 3-methylpyridine-2-sulfonamide. Patent literature suggests that traditional methods involving the synthesis of 3-methylpyridine-2-sulfonyl chloride as an intermediate can be problematic due to:

  • Complex synthetic routes

  • Formation of malodorous intermediates such as 3-methylpyridine-2-thiol

  • Stability issues with the synthesized raw materials under conventional storage conditions

These challenges have prompted the development of alternative synthesis approaches that prioritize efficiency, environmental considerations, and product stability.

Applications in Chemical Synthesis

Role as a Chemical Intermediate

3-Methylpyridine-2-sulfonamide serves as a valuable building block in the synthesis of more complex bioactive compounds. Patent CN114149364A highlights its use as a key starting material in the preparation of N-(6-methoxypyridine-3-yl)-3-methylpyridine-2-sulfonamide . The synthetic pathway involves an Ullmann reaction, which is a copper-catalyzed coupling reaction between 3-methylpyridine-2-sulfonamide and 5-halogen-2-methoxypyridine.

The reaction proceeds under the following conditions:

  • Dissolution of reactants in an organic solvent (toluene, N-dimethylformamide, or N-methylpyrrolidone)

  • Addition of a base (cesium carbonate, potassium carbonate, or sodium carbonate)

  • Catalyst addition (cuprous iodide or cuprous oxide)

  • Heating at 120-150°C under conventional oil bath or microwave conditions

This synthetic approach offers several advantages, including:

  • Simple synthetic route

  • Minimal byproduct formation

  • Mild and easily controlled reaction conditions

  • Low production costs

  • Scalability for industrial applications

  • High product purity and quality stability

Optimization Parameters

Experimental data from patent literature provides valuable insights into the optimization parameters for reactions involving 3-methylpyridine-2-sulfonamide. Table 3 summarizes the key reaction parameters for optimal coupling reactions.

Table 3: Optimal Reaction Parameters for Coupling Reactions with 3-Methylpyridine-2-sulfonamide

ParameterOptimal Range
Molar Ratio (Compound 1:Compound 2)1:1.5 to 1:3
Base Equivalents1.0 to 5.0 equivalents relative to Compound 1
Catalyst Amount0.1 to 1.0 equivalent relative to Compound 1
Reaction Temperature120-150°C
Heating MethodOil bath or microwave heating

These parameters demonstrate the versatility of 3-methylpyridine-2-sulfonamide in various reaction conditions, allowing chemists to tailor synthetic approaches based on specific requirements .

Pharmaceutical and Agrochemical Significance

Pharmaceutical Applications

Sulfonamide compounds have historically played a crucial role in pharmaceutical development since Domagk's discovery of their antibacterial properties in 1932. Compounds containing the sulfonamide functional group, including derivatives of 3-methylpyridine-2-sulfonamide, have demonstrated significant pharmaceutical value in multiple therapeutic areas:

  • Antibacterial agents

  • Anti-inflammatory drugs

  • Anticancer and antitumor compounds

  • HIV protease inhibitors

The pyridine ring in 3-methylpyridine-2-sulfonamide provides a nitrogen-containing heterocyclic scaffold that enhances the compound's ability to participate in hydrogen bonding and other molecular interactions, potentially improving target binding in biological systems.

Agrochemical Applications

Beyond pharmaceutical applications, sulfonamide compounds exhibit valuable properties in agrochemical contexts. The patent literature notes that sulfonamide compounds, including derivatives potentially synthesized from 3-methylpyridine-2-sulfonamide, demonstrate "good bactericidal herbicidal activity when applied to pesticides" . The chemical versatility of the sulfonamide group allows for numerous modifications, resulting in diverse biological activities suitable for pest management applications.

Research Trends and Future Directions

Synthetic Method Development

Current research trends indicate ongoing efforts to develop more efficient and environmentally friendly methods for synthesizing and utilizing 3-methylpyridine-2-sulfonamide. The patent literature emphasizes the importance of developing synthesis methods that are:

  • Simple and straightforward

  • Environmentally sustainable

  • Economically viable for industrial-scale production

  • Capable of yielding high-purity products with consistent quality

Structural Modifications and Analogs

The related compound 3-(trifluoromethyl)pyridine-2-sulfonamide represents an important structural analog, differing only in the substitution of the methyl group with a trifluoromethyl group . This illustrates the potential for further structural modifications of the basic 3-methylpyridine-2-sulfonamide scaffold to develop compounds with enhanced or tailored properties for specific applications.

Research into such structural modifications may lead to the development of new compounds with improved pharmacological profiles, enhanced stability, or novel biological activities.

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